Myxothiazol Z
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Overview
Description
Myxothiazol Z is a member of thiazoles.
Scientific Research Applications
Biosynthesis and Chemical Properties
- Myxothiazol Z is an ester-analog of Myxothiazol A produced by strains of Myxococcus fulvus. Its biosynthesis involves a transition from an amide form, presumably via an O-methyl imidate (Steinmetz et al., 2000).
Cellular and Molecular Studies
- Myxothiazol has been used to develop a mouse model for studying mitochondrial complex III dysfunction, providing insights into respiratory chain function and mitochondrial disorders (Davoudi et al., 2014).
- It plays a significant role in research on neuron excitability and ion currents, especially in understanding the effects of mitochondrial complex III inhibition on persistent sodium currents in rat hippocampal cells (Lai et al., 2006).
Mitochondrial and Respiratory Chain Research
- Myxothiazol is crucial for studies on mitochondria-chloroplast interactions in plants, serving as a tool for initiating mitochondrial dysfunction and studying its effects on gene expression (Alber & Vanlerberghe, 2019).
- It's used to explore the modulation of the midpoint potential of the Rieske iron-sulfur center in the mitochondrial bc1 complex, providing insights into the bioenergetics of mitochondrial function (Shinkarev et al., 2002).
Genetic Studies
- Myxothiazol has been used to study the genetic aspects of respiratory chain inhibitors' sensitivity in tobacco plants, aiding in understanding how certain genes determine sensitivity to respiratory inhibitors (Ortega et al., 2000).
Other Applications
- It has been employed in the study of nitric oxide generation by the plant mitochondrial electron transport chain, elucidating the production and regulation of nitric oxide in plants (Alber et al., 2017).
Properties
Molecular Formula |
C26H34N2O4S2 |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
methyl (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienoate |
InChI |
InChI=1S/C26H34N2O4S2/c1-17(2)10-8-9-11-18(3)25-28-21(16-34-25)26-27-20(15-33-26)12-13-22(30-5)19(4)23(31-6)14-24(29)32-7/h8-19,22H,1-7H3/b10-8+,11-9+,13-12+,23-14+/t18-,19+,22-/m0/s1 |
InChI Key |
DGZAJIFGFBNYNY-RRHUCLDSSA-N |
Isomeric SMILES |
C[C@@H](/C=C/C=C/C(C)C)C1=NC(=CS1)C2=NC(=CS2)/C=C/[C@@H]([C@@H](C)/C(=C\C(=O)OC)/OC)OC |
Canonical SMILES |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)OC |
Synonyms |
myxothiazole Z |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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